methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are known to exhibit therapeutic potential and are valuable for medical applications .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . It also has a benzoate group attached, which is a benzene ring with a carboxylate ester.Scientific Research Applications
Synthesis and Heterocyclic Systems
The synthesis of heterocyclic systems has been a topic of interest due to their wide range of applications in medicinal chemistry and material science. For instance, compounds derived from methyl 2-[bis(acetyl)ethenyl]aminopropenoate have been used to create fused heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, indicating the potential for generating diverse bioactive molecules (Selič, Stanovnik, 1997). Such methods emphasize the importance of these compounds in the synthesis of novel heterocycles, which could have various applications including drug discovery.
Anticancer and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showcasing the therapeutic potential of pyrimidine-based heterocycles (Selvam, Karthik, Palanirajan, Ali, 2012). This highlights the relevance of such compounds in the development of new medications for pain and inflammation management.
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives have been identified as potential antimicrobial and anticancer agents. The synthesis of these compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and their subsequent characterization and evaluation indicate their promise in therapeutic applications (Hafez, El-Gazzar, Al-Hussain, 2016). These findings underscore the potential of pyrazole and pyrimidine derivatives in addressing antimicrobial resistance and cancer treatment.
Mechanism of Action
Target of Action
The primary targets of methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate Similar compounds have been known to target enzymes like acetylcholinesterase (ache) which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been known to affect various pathways, leading to a range of downstream effects .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been known to cause changes in cellular processes .
Future Directions
Research into pyrazolo[3,4-d]pyrimidines and related compounds is ongoing due to their diverse biological activities and potential therapeutic applications . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for therapeutic use.
properties
IUPAC Name |
methyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c1-31-20(30)12-2-6-14(7-3-12)24-17(28)11-32-21-25-18-16(19(29)26-21)10-23-27(18)15-8-4-13(22)5-9-15/h2-10H,11H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZJAQFRUYRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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